Letimide

説明

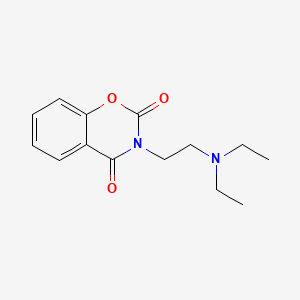

Letimide (CAS: 26513-90-6) is an analgesic compound with the molecular formula C₁₄H₁₈N₂O₃ . Structurally, it is identified as 3-(2-(diethylamino)ethyl)-2H-1,3-benzoxazine-2,4(3H)-dione, characterized by a benzoxazine-dione core linked to a diethylaminoethyl substituent . Its synthesis involves the transformation of a carbonate intermediate (186) through heating, yielding the final product (187) with demonstrated analgesic activity .

特性

CAS番号 |

26513-90-6 |

|---|---|

分子式 |

C14H18N2O3 |

分子量 |

262.30 g/mol |

IUPAC名 |

3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione |

InChI |

InChI=1S/C14H18N2O3/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18/h5-8H,3-4,9-10H2,1-2H3 |

InChIキー |

GRPWANKDBCDDEV-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O |

正規SMILES |

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O |

他のCAS番号 |

26513-90-6 |

同義語 |

3-(2-(diethylamino)ethyl)-2H-1,3-benzoxazine-2,4(3H)-dione letimide letimide monohydrochloride |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of letimide involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety.

化学反応の分析

反応の種類

レチミドは、次を含むさまざまな化学反応を受けます。

酸化: 酸化剤の存在下で、レチミドは酸化型に変換することができます。

還元: 還元剤はレチミドを還元型に変換することができます。

置換: レチミドは、1つの官能基が別の官能基に置き換わる置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

置換: ハロゲンや求核剤などの試薬は、置換反応に頻繁に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はレチミドの酸化誘導体を生成する可能性があり、還元は異なる官能基を持つ還元型を生成する可能性があります。

科学的研究の応用

化学: 有機合成および化学反応における試薬として使用されます。

生物学: 細胞プロセスと遺伝物質への影響について研究されています。

医学: 鎮痛作用と疼痛管理における潜在的な用途について調査されています。

産業: 医薬品やその他の化学製品の生産における潜在的な用途があります。

作用機序

類似の化合物との比較

レチミドは、他のサリチル酸誘導体など、他の類似の化合物と比較することができます。これらの化合物には、類似の化学構造と特性を共有している場合がありますが、その特定の効果と用途は異なる場合があります。たとえば、レチミドは鎮痛作用で知られていますが、他のサリチル酸誘導体は、異なる治療用途や生化学的活性を持つ場合があります。

類似の化合物のリスト

アスピリン: 鎮痛作用と消炎作用で知られる、別のサリチル酸誘導体です。

サリチル酸: 多くのサリチル酸誘導体の前駆体であり、さまざまな医薬品や化粧品用途に使用されます。

サリチル酸メチル: 局所鎮痛剤や湿布によく使用されます。

類似化合物との比較

This compound vs. Leucinocaine

Both compounds are classified as analgesics but differ markedly in structure:

- This compound features a benzoxazine-dione scaffold, which may enhance rigidity and binding affinity to neural receptors .

- Leucinocaine (C₁₇H₂₈N₂O₂) contains a benzamide backbone with a piperidine substituent, a common motif in local anesthetics. Its mechanism likely involves sodium channel blockade, whereas this compound’s activity may involve opioid or serotonergic pathways due to its aminoethyl group .

This compound vs. Letosteine

- Letosteine (mucolytic agent) includes a thiol group critical for breaking disulfide bonds in mucus proteins. Its ester and sulfonic acid groups contrast with this compound’s nonpolar diethylaminoethyl chain, reflecting divergent therapeutic targets .

This compound vs. Letrozole

- Letrozole (aromatase inhibitor) contains a triazole ring and cyanophenyl group, enabling competitive inhibition of estrogen synthesis. This compound lacks aromatic nitrogen-rich rings, aligning with its distinct analgesic rather than hormonal role .

Pharmacological and Clinical Comparisons

Limited clinical data are available for this compound, but its structural analogs provide indirect insights:

- Leucinocaine: Preclinical studies highlight local anesthetic efficacy but note cardiovascular toxicity risks at high doses, a concern less documented for this compound .

- Leteprinim: As a nootropic, Leteprinim’s pyrimidine-dione core enhances acetylcholine modulation, whereas this compound’s benzoxazine-dione may favor monoaminergic modulation .

生物活性

Letimide, a compound derived from the structural modifications of thalidomide, has been investigated for its biological activities, particularly in the context of immunomodulation and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and experimental data.

Overview of this compound

This compound (also referred to as MA 1143) is classified as an immunomodulatory drug (IMiD). Its structural similarities to thalidomide suggest a mechanism of action that may involve modulation of immune responses and effects on various cytokines. Research indicates that this compound exhibits significant biological activity, primarily through its influence on cell signaling pathways and immune cell function.

-

Cytokine Modulation :

- This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12 while enhancing anti-inflammatory cytokine IL-10 production. This dual effect is crucial for maintaining immune balance and reducing inflammation .

- The compound's ability to downregulate adhesion molecules on immune cells contributes to its anti-inflammatory properties, potentially affecting the interaction between malignant plasma cells and bone marrow stromal cells (BMSCs) .

- Cell Cycle Regulation :

- Immune Cell Activation :

In Vitro Studies

This compound has demonstrated cytogenetic effects on human lymphocytes in vitro. A study reported that exposure to this compound resulted in significant alterations in lymphocyte behavior, suggesting potential applications in hematological malignancies .

Case Studies

Case studies have illustrated the clinical implications of this compound in treating conditions like multiple myeloma (MM). One notable case involved a patient with relapsed MM who responded positively to a treatment regimen including this compound, showcasing its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。